molecular formula C9H21ClSn B14335602 Di-tert-butyl(chloro)methylstannane CAS No. 110883-09-5

Di-tert-butyl(chloro)methylstannane

Cat. No.: B14335602
CAS No.: 110883-09-5
M. Wt: 283.42 g/mol
InChI Key: OOFWNOPXZCDPPX-UHFFFAOYSA-M
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Description

Di-tert-butyl(chloro)methylstannane is an organotin compound characterized by a central tin atom bonded to two tert-butyl groups, one methyl group, and one chlorine atom. Organotin compounds like this are critical in synthetic chemistry, particularly in catalysis and cross-coupling reactions, due to their stability and tunable reactivity.

Properties

CAS No.

110883-09-5

Molecular Formula

C9H21ClSn

Molecular Weight

283.42 g/mol

IUPAC Name

ditert-butyl-chloro-methylstannane

InChI

InChI=1S/2C4H9.CH3.ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;1H3;1H;/q;;;;+1/p-1

InChI Key

OOFWNOPXZCDPPX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)[Sn](C)(C(C)(C)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(chloro)methylstannane can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with methylstannane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compound. Another method involves the use of Grignard reagents, where tert-butylmagnesium chloride reacts with methylstannane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(chloro)methylstannane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as alkoxides, amines, or thiols.

    Oxidation and Reduction: The tin center can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state species.

    Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it reacts with organic halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions typically occur under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or halogens can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkoxides yield alkoxy-substituted stannanes, while coupling reactions produce new carbon-carbon bonded compounds.

Scientific Research Applications

Di-tert-butyl(chloro)methylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.

    Industry: It is used in the production of polymers and other materials, where its reactivity can be harnessed to create specific functional groups.

Mechanism of Action

The mechanism by which di-tert-butyl(chloro)methylstannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with different ligands, facilitating reactions such as substitution and coupling. The presence of the tert-butyl groups provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(i) L-Aspartic Acid Di-tert-butyl Ester Hydrochloride

Key comparisons include:

  • Stability : The tert-butyl groups in both compounds enhance steric protection, reducing hydrolysis rates. For L-aspartic acid di-tert-butyl ester, this stability allows storage at -20°C without decomposition .
  • Functional Group Reactivity: The chlorine in Di-tert-butyl(chloro)methylstannane may undergo substitution reactions, akin to the aminolysis attempted on chloro-containing intermediates in . However, such reactions in L-aspartic acid derivatives focus on peptide bond formation rather than organometallic pathways .

(ii) Di-tert-butyl Dicarbonate

Di-tert-butyl dicarbonate (Boc₂O) is a reagent used in protecting amine groups (e.g., in Scheme 7 of ). Comparisons include:

  • Steric Effects : Both compounds utilize tert-butyl groups for steric shielding. Boc₂O’s role in amine protection highlights how bulky groups prevent unwanted side reactions, a property likely shared by this compound .
  • Chloro Group Reactivity: Unlike Boc₂O, the chlorine in this compound could act as a leaving group, enabling nucleophilic substitutions—similar to the attempted aminolysis in , though the latter failed to recover product .

(iii) Trichloroethylene and Other Chlorinated Compounds

Chlorinated hydrocarbons like trichloroethylene (UN 1710) differ fundamentally in structure but share reactivity trends:

  • Chlorine Lability : In trichloroethylene, chlorine atoms participate in dehydrohalogenation. For this compound, the chlorine may similarly engage in substitution or elimination, depending on reaction conditions .
  • Environmental and Safety Profiles: Organotin compounds are often toxic and regulated, paralleling trichloroethylene’s hazards (e.g., neurotoxicity and environmental persistence) .

Data Table: Key Properties of Analogous Compounds

Compound Functional Groups Stability/Reactivity Applications References
L-Aspartic acid di-tert-butyl ester HCl Tert-butyl esters, amine Stable at -20°C; used in peptide synthesis Neurological studies, drug design
Di-tert-butyl dicarbonate Boc groups Hydrolytically stable; protects amines Organic synthesis, protecting groups
Trichloroethylene Three chlorine atoms Reactive in dehalogenation Industrial solvent, degreasing agent

Research Findings and Limitations

  • Synthetic Challenges: highlights difficulties in aminolysis of chloro intermediates, suggesting that similar reactions for this compound may require optimized conditions (e.g., catalysts or temperature control) .
  • Structural Insights : Tert-butyl groups in L-aspartic acid derivatives improve solubility in organic solvents, a trait that could extend to this compound for homogeneous catalysis .
  • Gaps in Data: No direct studies on this compound were found. Existing evidence focuses on esters or chlorinated hydrocarbons, limiting extrapolation to organotin chemistry.

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